4-Deoxy-4-fluoro-D-glucose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Deoxy-4-fluoro-D-glucose has been improved from the original methods, involving key stages such as the fluoride-displacement reaction on specific glucose derivatives. For example, the treatment of methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride yields a mixture of 6-deoxy-6-fluoro and other derivatives of D-glucose (Barford et al., 1971).

Molecular Structure Analysis

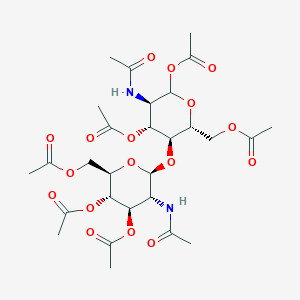

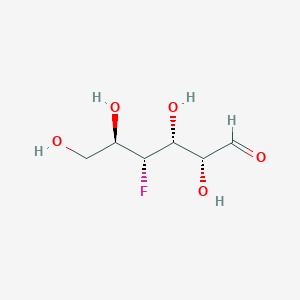

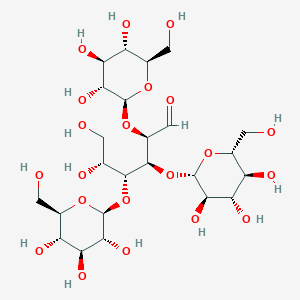

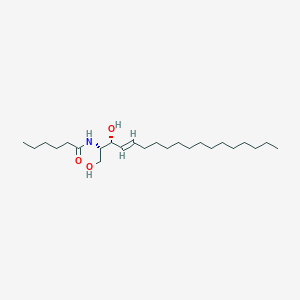

The molecular structure of 4-Deoxy-4-fluoro-D-glucose features a fluorine atom at the 4th position, replacing a hydroxyl group. This substitution affects the molecule's conformation and its interaction with biological systems. High-level ab initio and DFT methods have shown that substituting a OH group with a F atom doesn't significantly change the shape and electrostatic potential around the molecule but affects the intramolecular hydrogen bond network (Hoffmann & Rychlewski, 2001).

Chemical Reactions and Properties

4-Deoxy-4-fluoro-D-glucose undergoes various chemical reactions due to its modified structure. The presence of a fluorine atom alters its reactivity, making it a subject of interest in synthetic chemistry and biochemistry. For example, its metabolism in Pseudomonas putida leads to the release of fluoride and the formation of specific metabolites, indicating its biochemical reactivity and potential applications in metabolic studies (Sbrissa et al., 1990).

Physical Properties Analysis

The physical properties of 4-Deoxy-4-fluoro-D-glucose, such as solubility and stability, are influenced by the fluorine substitution. Studies on the stability of fluorine-18 labeled 2-deoxy-2-fluoro-D-glucose, a closely related compound, can provide insights into its physical stability under various conditions, highlighting the importance of reductant stabilizers in preserving the integrity of such molecules (Fawdry, 2007).

Chemical Properties Analysis

The chemical properties of 4-Deoxy-4-fluoro-D-glucose, including its reactivity and interaction with other molecules, are significantly defined by the fluorine atom. The synthesis and study of its analogues and derivatives help understand its potential as an inhibitor in biochemical pathways, as demonstrated by its effects on glycosaminoglycan biosynthesis when used as an analogue of 2-acetamido-2-deoxy-D-glucose (Berkin et al., 2000).

Wissenschaftliche Forschungsanwendungen

-

Medical Imaging (Positron Emission Tomography)

- Summary of the Application : 4-Deoxy-4-fluoro-D-glucose is a glucose analog used in the medical imaging modality known as Positron Emission Tomography (PET). It is used as a radiotracer and is chemically known as 2-deoxy-2-[18F]fluoro-D-glucose .

- Methods of Application : After 4-Deoxy-4-fluoro-D-glucose is injected into a patient, a PET scanner can form two-dimensional or three-dimensional images of the distribution of the radiotracer within the body .

- Results or Outcomes : The uptake of 4-Deoxy-4-fluoro-D-glucose by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .

-

Microbiology

- Summary of the Application : 4-Deoxy-4-fluoro-D-glucose has been used in microbiology research, specifically in studies involving Pseudomonas putida .

- Methods of Application : In these studies, whole cells are treated with D-{6-('3)H}-4-deoxy-4-fluoroglucose .

- Results or Outcomes : The treatment results in the formation of a radiolabeled peptidoglycan-associated protein located in the outer membrane fraction .

-

Neuroscience Research

- Summary of the Application : Since its development in 1976, 4-Deoxy-4-fluoro-D-glucose has had a profound influence on research in the neurosciences .

- Methods of Application : It is used as a radiotracer in PET scans to map cerebral glucose metabolism in living humans .

- Results or Outcomes : The first study in humans with 4-Deoxy-4-fluoro-D-glucose dates back to 1976, when the radiotracer was synthesized at the Brookhaven National Laboratory on Long Island and then transported to the Hospital of the University of Pennsylvania, where the first images in a volunteer were acquired using an emission computed (assisted) tomography scanner .

-

Cancer Diagnosis

- Summary of the Application : The discovery in 1980 that 4-Deoxy-4-fluoro-D-glucose accumulates in tumors underpins the evolution of PET as a major clinical tool in cancer diagnosis .

- Methods of Application : In PET imaging, 4-Deoxy-4-fluoro-D-glucose is primarily used for imaging tumors in oncology, where a static 4-Deoxy-4-fluoro-D-glucose PET scan is performed and the tumor 4-Deoxy-4-fluoro-D-glucose uptake is analyzed in terms of Standardized Uptake Value (SUV) .

- Results or Outcomes : 4-Deoxy-4-fluoro-D-glucose is now the standard radiotracer used for PET neuroimaging and cancer patient management .

-

Plant Imaging Research

- Summary of the Application : 4-Deoxy-4-fluoro-D-glucose has been used in plant imaging research .

- Methods of Application : It is used as a radiotracer in PET scans to visualize and quantitatively assess in vivo biological and pharmacological processes in plants .

- Results or Outcomes : The use of 4-Deoxy-4-fluoro-D-glucose has led to the development of more than 4000 PET probes, for use in various studies (metabolism, receptor binding, therapeutics, etc.) .

- Cardiology

- Summary of the Application : 4-Deoxy-4-fluoro-D-glucose is used in cardiology for the assessment of myocardial viability .

- Methods of Application : It is used as a radiotracer in PET scans to visualize and quantitatively assess in vivo biological and pharmacological processes in the heart .

- Results or Outcomes : The use of 4-Deoxy-4-fluoro-D-glucose has led to the development of more than 4000 PET probes, for use in various studies (metabolism, receptor binding, therapeutics, etc.) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEGLMFBNPWYQO-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951816 | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |

CAS RN |

29218-07-3 | |

| Record name | 4-Deoxy-4-fluoro-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxy-4-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

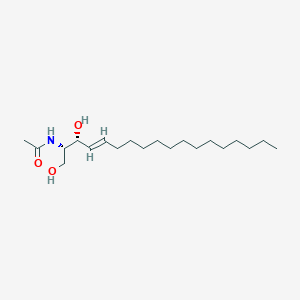

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

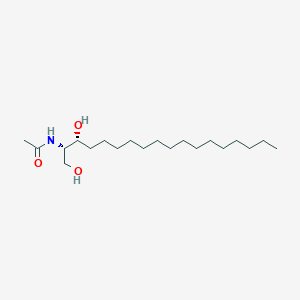

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)